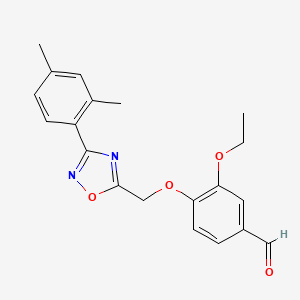

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

CAS No.:

Cat. No.: VC15851634

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O4 |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-ethoxybenzaldehyde |

| Standard InChI | InChI=1S/C20H20N2O4/c1-4-24-18-10-15(11-23)6-8-17(18)25-12-19-21-20(22-26-19)16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3 |

| Standard InChI Key | VSCMPAYNHNWZDS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=NC(=NO2)C3=C(C=C(C=C3)C)C |

Introduction

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is a complex organic molecule belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound is notable for its unique structure, combining an oxadiazole moiety with aromatic components, which may contribute to its biological activity and chemical reactivity. It is cataloged under the Chemical Abstracts Service (CAS) number 1358338-89-2 and is synthesized through various organic chemistry methods.

Synthesis

The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde typically involves multiple steps:

-

Formation of the Oxadiazole Moiety: This step often requires the reaction of appropriate precursors under controlled conditions such as temperature and inert atmospheres.

-

Coupling Reactions: The oxadiazole moiety is then coupled with the benzaldehyde backbone, which may involve the use of catalysts to enhance yields.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Potential Applications

This compound has potential applications in pharmaceuticals and chemical research due to its unique structure and reactivity. The presence of the oxadiazole ring can contribute to its bioactivity by stabilizing certain conformations or facilitating interactions through hydrogen bonding or π-stacking with aromatic systems.

Biological Activity

The mechanism of action for this compound is not fully elucidated but may involve interactions at the molecular level with biological targets such as enzymes or receptors. Further studies are necessary to determine specific pathways and interactions within biological systems.

Chemical Reactions

The compound can undergo several types of chemical reactions, including modifications to the oxadiazole or aldehyde groups. These reactions are important for creating derivatives with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume